1-(5-Chloro-2-fluorobenzoyl)piperazine hydrochloride

Vue d'ensemble

Description

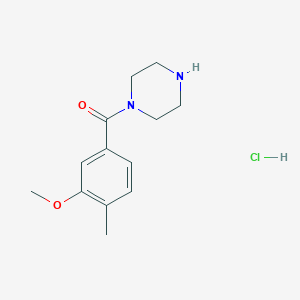

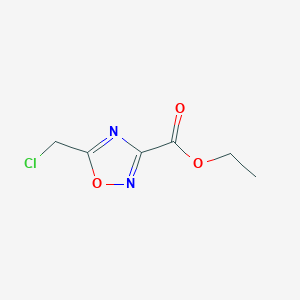

“1-(5-Chloro-2-fluorobenzoyl)piperazine hydrochloride” is a chemical compound with the molecular formula C11H12ClFN2O•HCl . It has a molecular weight of 279.14 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

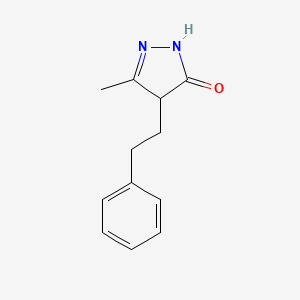

The molecular structure of “this compound” consists of a piperazine ring attached to a benzoyl group that is substituted with chlorine and fluorine atoms .Physical And Chemical Properties Analysis

“this compound” appears as a powder . It has a molecular weight of 279.14 and a molecular formula of C11H12ClFN2O•HCl .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The synthesis and characterization of related piperazine compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, involve condensation reactions and are confirmed by spectroscopic and X-ray diffraction studies. These processes highlight the structural complexity and potential for diverse applications in chemistry and biology (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Biological Activity

- Piperazine derivatives have been examined for their biological activities. Compounds like the one mentioned above exhibited moderate antibacterial and anthelmintic activity, suggesting their potential in medical research and drug development (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Molecular Conformation and Intermolecular Interactions

- Studies on closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines reveal insights into molecular conformations and intermolecular interactions. These findings are crucial for understanding the behavior of similar compounds in different environments (Mahesha et al., 2019).

Metabolism and Pharmacokinetics

- Research on the metabolism of chloro- and trifluoromethyl-analogues of piperazine-substituted compounds in animal models provides valuable data on their pharmacokinetics, which is essential for drug development and safety evaluation (Dreyfuss, Ross, Shekosky, & Schreiber, 1971).

Safety and Hazards

The compound has been classified with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

Mécanisme D'action

Target of Action

It’s structurally related to piperazine, which is known to be aGABA receptor agonist . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Piperazine, for instance, binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Related compounds like piperazine have been shown to mediate their anthelmintic action by generally paralyzing parasites .

Pharmacokinetics

Piperazine, a structurally related compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

Piperazine compounds are known to paralyze parasites, allowing the host body to easily remove or expel the invading organism .

Analyse Biochimique

Biochemical Properties

1-(5-Chloro-2-fluorobenzoyl)piperazine hydrochloride plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to bind to specific active sites on enzymes, thereby influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, altering the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect various types of cells, including both prokaryotic and eukaryotic cells. Its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, while its influence on gene expression can result in altered protein synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of these enzymes. This binding can result in changes in the enzyme’s conformation, affecting its activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting their function and viability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters or binding proteins, facilitating its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its effectiveness and the nature of its interactions with biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its presence in these subcellular locations can influence its interactions with other biomolecules and its overall impact on cellular processes .

Propriétés

IUPAC Name |

(5-chloro-2-fluorophenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFN2O.ClH/c12-8-1-2-10(13)9(7-8)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMNQNOVENOZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C=CC(=C2)Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416639.png)

![2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-](/img/structure/B1416640.png)

![Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate](/img/structure/B1416641.png)

![7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416647.png)

![1-[(5-Phenylthien-2-yl)methyl]piperazine](/img/structure/B1416652.png)

![N-[(furan-2-yl)methyl]-2-(3-hydroxypiperidin-1-yl)acetamide](/img/structure/B1416653.png)